3-methoxy-2,2-dimethylpropane-1-thiol
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Overview
Description
3-methoxy-2,2-dimethylpropane-1-thiol is an organic compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a thiol group (-SH) attached to a propane backbone, which also contains a methoxy group (-OCH₃) and two methyl groups (-CH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,2-dimethylpropane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2,2-dimethylpropanol and thiolating agents.
Thiolating Reaction: The hydroxyl group (-OH) of 3-methoxy-2,2-dimethylpropanol is converted to a thiol group (-SH) using thiolating agents like thiourea or hydrogen sulfide under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2,2-dimethylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-2,2-dimethylpropane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2,2-dimethylpropane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-2-methylpropane-1-thiol
- 2,2-dimethylpropane-1-thiol
- 3-methoxypropane-1-thiol
Uniqueness
3-methoxy-2,2-dimethylpropane-1-thiol is unique due to the presence of both a methoxy group and two methyl groups on the propane backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1509377-50-7 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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